molecular formula C18H17NO3 B12568704 4-Hydroxy-3-[(4-methoxyphenyl)methyl]-1-methylquinolin-2(1H)-one CAS No. 173208-51-0

4-Hydroxy-3-[(4-methoxyphenyl)methyl]-1-methylquinolin-2(1H)-one

Cat. No.: B12568704
CAS No.: 173208-51-0
M. Wt: 295.3 g/mol
InChI Key: JVWNNFWSNRDOCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-3-[(4-methoxyphenyl)methyl]-1-methylquinolin-2(1H)-one is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with hydroxy, methoxyphenyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-[(4-methoxyphenyl)methyl]-1-methylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the hydroxy and methoxyphenyl groups through electrophilic substitution reactions. The final step often involves methylation under basic conditions to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-[(4-methoxyphenyl)methyl]-1-methylquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroquinolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core and the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under various conditions.

Major Products

The major products formed from these reactions include quinones, dihydroquinolines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-Hydroxy-3-[(4-methoxyphenyl)methyl]-1-methylquinolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-[(4-methoxyphenyl)methyl]-1-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The quinoline core provides structural stability and facilitates interactions with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline: Shares the quinoline core but lacks the methoxyphenyl and methyl groups.

    3-Methoxy-4-hydroxyacetophenone: Contains similar functional groups but has a different core structure.

    Methyl 3-(4-Hydroxy-3-methoxyphenyl)propionate: Similar functional groups but different overall structure.

Uniqueness

4-Hydroxy-3-[(4-methoxyphenyl)methyl]-1-methylquinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, methoxyphenyl, and methyl groups on the quinoline core makes it a versatile compound with diverse applications.

Properties

CAS No.

173208-51-0

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

4-hydroxy-3-[(4-methoxyphenyl)methyl]-1-methylquinolin-2-one

InChI

InChI=1S/C18H17NO3/c1-19-16-6-4-3-5-14(16)17(20)15(18(19)21)11-12-7-9-13(22-2)10-8-12/h3-10,20H,11H2,1-2H3

InChI Key

JVWNNFWSNRDOCX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)CC3=CC=C(C=C3)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.